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Compound of Interest

Compound Name: 3-Methoxypyridine

Cat. No.: B1294695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of 3-
Methoxypyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The

information is intended to assist in the structural elucidation and quality control of this

compound, which is a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data
The ¹H and ¹³C NMR spectra of 3-Methoxypyridine were acquired in Deuterated Dimethyl

Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data
The proton NMR spectrum of 3-Methoxypyridine exhibits four distinct signals corresponding to

the aromatic protons and the methoxy group protons.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2 8.25 dd 4.6, 1.5

H-6 8.15 d 4.6

H-4 7.40 ddd 8.4, 2.7, 1.5

H-5 7.25 dd 8.4, 4.6

-OCH₃ 3.85 s -

Note: The assignments are based on established NMR principles and data from referenced

literature. Multiplicity is abbreviated as: s = singlet, d = doublet, dd = doublet of doublets, ddd =

doublet of doublet of doublets.

¹³C NMR Data
The carbon-13 NMR spectrum of 3-Methoxypyridine shows six signals, corresponding to the

five carbon atoms of the pyridine ring and the one carbon of the methoxy group.[1]

Carbon Assignment Chemical Shift (δ) ppm

C-3 155.5

C-2 142.0

C-6 140.5

C-4 123.8

C-5 119.0

-OCH₃ 55.2

Experimental Protocols
The following protocols outline the standard procedures for the preparation of a sample of 3-
Methoxypyridine and the acquisition of its ¹H and ¹³C NMR spectra.
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Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Methoxypyridine for ¹H

NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube.

Filtration (Optional but Recommended): To remove any particulate matter that could affect

spectral quality, the solution can be filtered through a small plug of glass wool placed at the

bottom of the Pasteur pipette during transfer.

Capping: Securely cap the NMR tube.

NMR Data Acquisition
Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical

peaks.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time: 2-4 seconds.

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range covering approximately 0 to 160 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and

δ = 39.52 ppm for ¹³C).

Integrate the signals in the ¹H spectrum.

Pick the peaks in both ¹H and ¹³C spectra.

Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of 3-Methoxypyridine with the

numbering of the atoms corresponding to the NMR data tables.
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Caption: Structure of 3-Methoxypyridine with atom numbering and corresponding ¹H and ¹³C

NMR chemical shifts.

Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of the experimental process for the NMR analysis of 3-
Methoxypyridine.
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Experimental Workflow for NMR Analysis
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Caption: Workflow diagram illustrating the key steps in the NMR analysis of 3-
Methoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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